4-(2-Formylthiophen-4-YL)picolinic acid
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Overview
Description
4-(2-Formylthiophen-4-YL)picolinic acid is an organic compound that features a unique structure combining a thiophene ring and a picolinic acid moiety
Preparation Methods
The synthesis of 4-(2-Formylthiophen-4-YL)picolinic acid typically involves the formation of the thiophene ring followed by the introduction of the picolinic acid moiety. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of Picolinic Acid Moiety: The picolinic acid moiety can be introduced through a series of reactions involving the functionalization of the thiophene ring with a formyl group and subsequent coupling with picolinic acid.
Chemical Reactions Analysis
4-(2-Formylthiophen-4-YL)picolinic acid undergoes several types of chemical reactions:
Scientific Research Applications
4-(2-Formylthiophen-4-YL)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways . Additionally, its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .
Comparison with Similar Compounds
4-(2-Formylthiophen-4-YL)picolinic acid can be compared with other similar compounds such as:
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its combination of a thiophene ring and a picolinic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-12-10(4-7)11(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMNCGJEZNTFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CSC(=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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